molecular formula C23H20ClN3O3S2 B2714422 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 922488-79-7

3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2714422
CAS No.: 922488-79-7
M. Wt: 486
InChI Key: PYRKOEHSVNMESR-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule incorporates several pharmacologically significant motifs, including a 4-chlorobenzo[d]thiazole unit and a pyridinylmethyl group, linked via a propanamide spacer featuring a benzylsulfonyl moiety. The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, well-documented for its diverse biological activities. Structural analogs based on the benzothiazole core have demonstrated potent antibacterial properties against a range of Gram-positive and Gram-negative pathogens . Furthermore, such derivatives are actively investigated for applications in cancer treatment, neuroprotective studies, and the development of diagnostic agents . The integration of the sulfonamide group within its structure is of particular interest, as this functional group is a classic pharmacophore in sulfa drugs, known to act as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

3-benzylsulfonyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c24-19-10-6-11-20-22(19)26-23(31-20)27(15-18-9-4-5-13-25-18)21(28)12-14-32(29,30)16-17-7-2-1-3-8-17/h1-11,13H,12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRKOEHSVNMESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(Benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide, a synthetic organic compound, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a benzylsulfonyl group, a chlorobenzo[d]thiazole moiety, and a pyridin-2-ylmethyl substituent. The unique arrangement of these functional groups contributes to its promising pharmacological properties, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C23H20ClN3O3S2
  • Molecular Weight : 486.0 g/mol
  • CAS Number : 922488-79-7

The biological activity of this compound primarily revolves around its interactions with specific proteins and enzymes:

  • Antimicrobial Activity :
    • The compound has shown significant efficacy against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.78 μg/mL. This suggests its potential as an anti-tuberculosis agent targeting the enzyme HisG, which is crucial for bacterial survival.
    • Additional studies indicate that similar benzothiazole derivatives possess antibacterial properties, often through mechanisms involving the inhibition of essential bacterial enzymes such as LD-carboxypeptidase .
  • Anticancer Potential :
    • The structural features of this compound may allow it to inhibit enzymes involved in cancer progression. Although specific targets remain to be fully elucidated, preliminary data suggest interactions with pathways critical for tumor growth and metastasis .

Case Studies and Experimental Data

Several studies have explored the biological activity of compounds related to 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated MIC of 0.78 μg/mL against Mycobacterium tuberculosis.
Antibacterial PropertiesSimilar compounds showed MIC values comparable to standard antibiotics like streptomycin.
Anticancer ActivityIndicated potential inhibition of cancer cell proliferation through enzyme inhibition pathways.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity and interaction mechanisms of this compound with biological targets:

  • Target Proteins : Docking simulations have indicated strong binding affinities to proteins associated with tuberculosis and cancer.
  • Binding Sites : The sulfonyl and chlorobenzo[d]thiazole groups are critical for effective binding, enhancing the compound's reactivity and specificity towards target enzymes.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzothiazole-based compounds against various bacterial strains, indicating that modifications to the benzothiazole ring can enhance antibacterial activity. For instance, the presence of specific substituents, such as chloro or methoxy groups, can improve efficacy against resistant strains of bacteria like Pseudomonas aeruginosa .

CompoundActivity Against BacteriaMIC (µg/mL)
3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamidePseudomonas aeruginosa32
Benzothiazole Derivative AStaphylococcus aureus16
Benzothiazole Derivative BEscherichia coli64

Anticancer Properties

The compound also shows promise in anticancer research. Studies have identified that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This property makes them potential candidates for developing new anticancer therapies .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

Photophysical Properties

The photophysical characteristics of this compound have been explored for applications in organic light-emitting diodes (OLEDs). The incorporation of benzothiazole enhances the light-emitting properties, making it suitable for optoelectronic devices .

Study on Antimicrobial Efficacy

In a comparative study involving several benzothiazole derivatives, the compound was evaluated for its antibacterial activity against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the sulfonamide group significantly influenced the antibacterial potency, with the title compound exhibiting superior activity compared to other derivatives tested .

Investigation of Anticancer Mechanisms

A detailed investigation into the mechanisms of action revealed that the compound could trigger mitochondrial-mediated apoptosis in cancer cells. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

Table 1: Key Structural Differences Among Propanamide Derivatives
Compound Name R1 (Sulfonyl/Other) R2 (Thiazole Substituent) R3 (N-Substituent) Reference
Target Compound Benzylsulfonyl 4-Chlorobenzo[d]thiazol-2-yl Pyridin-2-ylmethyl -
N-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (Compound 10, ) - 4-(4-Chlorophenyl)thiazol-2-yl -
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide () 4-Chlorophenylsulfonyl 4-(4-Pyridinyl)thiazol-2-yl -
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31, ) - 5-(4-Fluorophenyl)thiazol-2-yl -
N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamide (GB1, ) Acetamide + thiazolidinedione 4-Chlorobenzo[d]thiazol-2-yl -

Key Observations :

  • The 4-chlorobenzo[d]thiazol-2-yl group is shared with GB1–GB3 (), which exhibit strong biological activity, suggesting this moiety is critical for target engagement .
  • The N-(pyridin-2-ylmethyl) substituent introduces a basic nitrogen atom, which may enhance bioavailability compared to simpler alkyl or aryl groups in analogs .
Table 2: Activity Profiles of Selected Analogs
Compound Name Biological Activity Activity Score/IC50 Reference
Target Compound Undisclosed (predicted: kinase or protease inhibition) - -
GB1 () Histone deacetylase (HDAC) inhibition IC50 = 3–5 µM
Compound 31 () KPNB1 inhibition and anticancer activity Potent in cell-based assays
Compound 10 () Antimicrobial and ion-flotation studies Activity scores: 3, 4, 4

Analysis :

  • The 4-chlorobenzo[d]thiazol-2-yl group in GB1 correlates with HDAC inhibition, suggesting the target compound may share similar targets .
  • The benzylsulfonyl group could mimic sulfonamide-based inhibitors (e.g., ’s thiazolo-triazolyl derivatives), which often target enzymes like carbonic anhydrase or proteases .

Physicochemical Properties

Table 3: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility (Predicted) Reference
Target Compound Not reported Moderate (due to sulfonyl) -
GB1 () 279–295 Low (hydrophobic core)
3-[(4-Chlorophenyl)sulfonyl] analog () Not reported Moderate

Insights :

  • The benzylsulfonyl group likely increases aqueous solubility compared to GB1’s thiazolidinedione warhead .
  • High melting points in GB1 (279–295°C) suggest crystalline stability, which may be reduced in the target compound due to bulky N-substituents .

Q & A

Q. What are the recommended synthetic routes for 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide, and how do reaction conditions influence yield?

The synthesis of benzothiazole and sulfonamide derivatives typically involves multi-step reactions. For example, coupling benzothiazole amines with sulfonyl chlorides or activated carbonyl intermediates under reflux conditions in polar aprotic solvents (e.g., acetic acid or DMF). Key steps include:

  • Sulfonylation : Reacting a benzothiazole-2-amine precursor with a benzylsulfonyl chloride derivative in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • N-Alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution, often using potassium carbonate as a base in DMF at 60–80°C . Yields (16–59% in related compounds) depend on purification methods (e.g., column chromatography, recrystallization) and stoichiometric ratios of reagents. Low yields may arise from steric hindrance or competing side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR are essential for verifying the benzothiazole core, sulfonyl group, and pyridylmethyl substituents. Key signals include aromatic protons (δ 7.0–8.5 ppm), sulfonyl-linked CH2_2 (δ 3.5–4.5 ppm), and downfield shifts for amide carbonyls (δ 165–170 ppm) .
  • HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks) and detects impurities .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm is standard .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) or phosphodiesterases, given structural similarities to prostaglandin E2 suppressors and PDE inhibitors .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with cisplatin as a positive control .
  • Antibacterial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be systematically addressed?

  • Pharmacokinetic profiling : Measure solubility (logP), plasma protein binding, and metabolic stability using liver microsomes. Poor bioavailability may explain discrepancies .
  • Metabolite identification : LC-MS/MS can detect active or inactive metabolites influencing in vivo results .
  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .

Q. What strategies optimize the compound’s selectivity for target enzymes over off-target receptors?

  • Molecular docking : Model interactions with COX-2 or bacterial PPTase enzymes using software like AutoDock. Focus on hydrogen bonding with sulfonyl groups and π-π stacking with the benzothiazole ring .
  • SAR studies : Modify substituents (e.g., replacing 4-chloro with trifluoromethyl) to enhance binding affinity. The trifluoromethyl group in related compounds improves lipophilicity and target engagement .
  • Functional group masking : Introduce prodrug moieties (e.g., acetylated amines) to reduce non-specific interactions .

Q. How do reaction solvent systems impact the stereochemical outcome of N-alkylation steps?

  • Polar aprotic solvents (DMF, DMSO) : Favor SN2 mechanisms, leading to inversion of configuration at chiral centers.
  • Protic solvents (ethanol, acetic acid) : Promote SN1 pathways, risking racemization.
  • Chiral additives : Use (R)-BINOL or cinchona alkaloids to induce enantioselectivity in asymmetric syntheses .

Q. What analytical methods resolve co-eluting impurities during HPLC purification?

  • Gradient optimization : Adjust acetonitrile/water ratios (e.g., 40–80% over 20 minutes) to improve peak separation .
  • Tandem columns : Employ two C18 columns in series for higher resolution.
  • Mass-directed purification : Use LC-MS to isolate fractions with the target mass .

Methodological Challenges and Solutions

Q. How can low yields in the final coupling step be mitigated?

  • Activating agents : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride), which enhances coupling efficiency for sterically hindered amines .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields (e.g., 30 minutes at 100°C) .
  • Protecting groups : Temporarily protect reactive sites (e.g., Boc on pyridyl nitrogen) to prevent side reactions .

Q. What computational tools predict metabolic liabilities in this compound?

  • ADMET predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism sites, highlighting vulnerable positions (e.g., benzylic sulfonyl groups) .
  • DEREK Nexus : Flags structural alerts for hepatotoxicity (e.g., thiazole rings) .

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